Iridotrial glucoside

Description

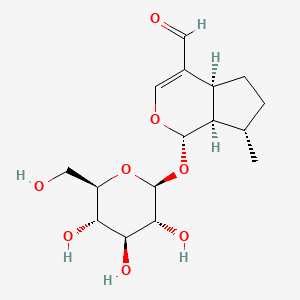

Structure

3D Structure

Properties

Molecular Formula |

C16H24O8 |

|---|---|

Molecular Weight |

344.36 g/mol |

IUPAC Name |

(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde |

InChI |

InChI=1S/C16H24O8/c1-7-2-3-9-8(4-17)6-22-15(11(7)9)24-16-14(21)13(20)12(19)10(5-18)23-16/h4,6-7,9-16,18-21H,2-3,5H2,1H3/t7-,9+,10+,11+,12+,13-,14+,15-,16-/m0/s1 |

InChI Key |

MRIFZKMKTDPBHR-MDHPXLNESA-N |

SMILES |

CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis of Iridotrial Glucoside

General Iridoid Biosynthetic Pathways

The formation of the iridoid skeleton, a fundamental step in the biosynthesis of iridotrial glucoside, follows a well-defined pathway in plants.

Iridoid biosynthesis commences with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgfrontiersin.org These two five-carbon units condense to form the ten-carbon compound geranyl pyrophosphate (GPP). pnas.orgfrontiersin.orgscielo.brresearchgate.netnih.govwikiwand.comnih.govbiorxiv.org This initial condensation is catalyzed by an isoprenyl diphosphate synthase (IDS) or geranyl diphosphate synthase (GPPS). pnas.orgwikiwand.com Subsequently, GPP is converted to geraniol (B1671447) by the enzyme geraniol synthase (GES). pnas.orgresearchgate.netnih.govwikiwand.comresearchgate.net Geraniol then undergoes hydroxylation to form 10-hydroxygeraniol, a reaction catalyzed by geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net Further oxidation steps convert 10-hydroxygeraniol to 10-oxogeranial (also known as 8-oxogeranial). mdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov

The acyclic monoterpene 8-oxogeranial serves as a crucial substrate for the cyclization step, which is catalyzed by iridoid synthase (ISY). researchgate.netresearchgate.netnih.gov This enzyme performs an NADPH-dependent reduction and cyclization, leading to the formation of the iridoid skeleton, specifically nepetalactol and its open forms, collectively known as iridodials. researchgate.netresearchgate.netnih.gov Iridodial (B1216469) is considered the first cyclized intermediate in the iridoid pathway. scielo.brscielo.br Following the formation of iridodial, it undergoes subsequent oxidation to yield iridotrial. plos.orgnih.gov This conversion is a key step in diversifying the iridoid structures.

O-glycosylation is a prevalent and often terminal modification in the biosynthesis of many iridoids, including iridotrial glucoside. scielo.brplos.orgnih.govsigmaaldrich.comfrontiersin.orgresearchgate.net This process involves the enzymatic attachment of a sugar moiety, typically glucose, to the iridoid aglycone. plos.orgnih.gov The addition of a sugar molecule significantly enhances the solubility and stability of these compounds, facilitating their storage and accumulation within plant cells. plos.org This modification occurs via an oxygen-carbon bond between the hydroxyl group of the aglycone and the sugar. frontiersin.orgresearchgate.net

Enzymology of Iridotrial Glucoside Formation

The precise enzymatic machinery orchestrating the formation of iridotrial glucoside involves specific classes of enzymes that catalyze the various transformations.

The final step of O-glycosylation in iridoid biosynthesis is primarily catalyzed by uridine (B1682114) diphosphate glycosyltransferases (UGTs), specifically those belonging to the family 1 plant secondary product glycosyltransferases (PSPGs). plos.orgnih.gov These enzymes utilize UDP-activated glucose as a sugar donor and transfer the glucose moiety to an acceptor molecule, which in the case of iridotrial glucoside, would be iridotrial or a related iridoid aglycone. plos.orgnih.govontosight.ai

For instance, UGT85A24, isolated from Gardenia jasminoides, has been characterized for its role in iridoid glycosylation. This enzyme preferentially glucosylated the 1-O-hydroxyl group of iridoid aglycones such as 7-deoxyloganetin (B1248800) and genipin (B1671432), demonstrating a remarkable specificity for iridoid aglycones. nih.govnih.gov Similarly, studies on Picrorhiza kurrooa identified two UDP-glucosyltransferases, UGT94F2 and UGT86C4, with UGT94F2 being implicated in iridoid glucosylation, contributing to the biosynthesis of picrosides, which are iridoid glycosides. plos.orgresearchgate.net These findings highlight the role of specific UGTs in decorating iridoid skeletons with glucose, a critical step in forming iridoid glucosides.

Beyond the glucosyltransferases, several other enzymes are indispensable for the earlier steps leading to the iridoid skeleton that is subsequently glycosylated. These include:

Geranyl Pyrophosphate Synthase (GPPS) / Isoprenyl Diphosphate Synthase (IDS): Catalyzes the condensation of IPP and DMAPP to form GPP. pnas.orgwikiwand.com

Geraniol Synthase (GES): Converts GPP into geraniol. pnas.orgresearchgate.netnih.govresearchgate.net

Geraniol 10-Hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 10-hydroxygeraniol. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net

8-Hydroxygeraniol Oxidoreductase (8HGO): Oxidizes 10-hydroxygeraniol to 8-oxogeranial. researchgate.netnih.govresearchgate.net

Iridoid Synthase (ISY): Catalyzes the cyclization of 8-oxogeranial to form the iridoid skeleton, such as nepetalactol or iridodial. researchgate.netresearchgate.netnih.gov

Iridoid Oxidase (IO) / 7-Deoxyloganetic Synthase: Involved in further oxidation steps, including the conversion of iridodial to iridotrial. uea.ac.uk

These enzymes collectively establish the foundational iridoid structure before the terminal glycosylation step that yields compounds like iridotrial glucoside. The coordinated action of these enzymes ensures the accurate and efficient biosynthesis of diverse iridoid compounds in plants.

Metabolic Flux and Regulation in Iridoid Biosynthesis

The metabolic flux and regulation of iridoid biosynthesis are intricate processes influenced by various internal and external factors, including developmental stages, tissue-specific accumulation, and environmental cues. Studies have demonstrated that the accumulation of iridoids can vary significantly across different plant organs and developmental stages, indicating a tightly regulated biosynthetic pathway labsolu.cametabolomicsworkbench.org.

For instance, in Gardenia jasminoides, a plant known for its high levels of iridoid glycosides like geniposide (B1671433) (PubChem CID: 107848) and gardenoside (B7888186) (PubChem CID: 442423), research has shown that these compounds primarily accumulate in the fruit. The expression levels of genes encoding key enzymes in the iridoid pathway, such as DXS, DXR, GES, IS, G8O, 10-HGO, and UGTs, exhibit differential patterns across various developmental stages and fruit parts metabolomicsworkbench.orgnih.gov. This suggests a tissue-specific accumulation and expression of genes involved in iridoid biosynthesis metabolomicsworkbench.org. A proposed transport mechanism from the sarcocarp to the peel of G. jasminoides fruit has been hypothesized due to inconsistent expression of certain enzymes related to fruit ripening nih.gov.

The redirection of metabolic flux and the precise regulation of key enzymes are considered primary mechanisms driving changes in the biosynthesis and accumulation of iridoids within a plant metabolomicsworkbench.orgnih.gov. This dynamic regulation ensures that the plant can adapt its secondary metabolite production in response to developmental needs and environmental challenges.

Transcriptomic and Metabolomic Approaches to Elucidate Biosynthesis

Integrated transcriptomic and metabolomic approaches have become powerful tools for unraveling the complex biosynthetic pathways of specialized metabolites, including iridoids nih.govfishersci.calabsolu.canih.gov. These "omic" strategies allow for a comprehensive analysis of gene expression profiles (transcriptomics) and metabolite accumulation patterns (metabolomics), providing insights into the molecular mechanisms underlying biosynthesis.

Transcriptomic Approaches: Transcriptome sequencing, often employing techniques like RNA-Seq, enables the identification of genes putatively involved in iridoid biosynthesis across various plant species. For instance, in Rehmannia glutinosa, a plant rich in iridoids, transcriptome analysis identified a substantial dataset of expressed sequence tags (ESTs) and revealed homologues of genes involved in the secoiridoid pathway, including geraniol synthase (GES), geraniol 10-hydroxylase (G10H), cytochrome P450 reductase (CPR), and 10-hydroxygeraniol oxidoreductase (10HGO) nih.gov. Similarly, a study on Phlomoides rotata from the Qinghai–Tibet Plateau identified 41 genes corresponding to 23 enzymes associated with iridoid metabolism through RNA-Seq nih.gov.

Transcriptomic data can be further analyzed using bioinformatics tools such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to annotate sequences and identify metabolic pathways nih.govlabsolu.ca. Weighted gene co-expression network analysis (WGCNA) and Pearson correlation analysis are frequently used to identify significant correlations between gene expression levels and metabolite accumulation, thereby pinpointing candidate genes involved in specific biosynthetic steps fishersci.calabsolu.ca. For example, in Gentiana crassicaulis, WGCNA and Pearson correlation analysis revealed a strong correlation between 26 genes and iridoid levels during seed germination, suggesting their roles in iridoid metabolism labsolu.ca. Quantitative real-time PCR (qRT-PCR) is then often used to validate the expression patterns of these candidate genes in different tissues or under varying conditions nih.govfishersci.cadineshkhedkar.co.in.

Metabolomic Approaches: Metabolomics, particularly wide-targeted metabolomics using techniques like ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), allows for the identification and quantification of a wide range of metabolites within a plant nih.govlabsolu.ca. By comparing metabolite profiles across different tissues, developmental stages, or environmental conditions, researchers can track the accumulation patterns of iridoids and their precursors.

The integration of transcriptomic and metabolomic data provides a powerful means to link gene expression directly to metabolite production. For example, in Gardenia jasminoides, a combined transcriptome and metabolome analysis revealed a negative correlation between the biosynthesis of geniposide (an iridoid) and crocin (B39872) (a carotenoid), suggesting a redirection of metabolic flux and regulation of key enzymes as reasons for these changes metabolomicsworkbench.orgnih.gov. This integrated approach has been instrumental in constructing metabolic maps and identifying key enzymes and genes that govern the biosynthesis of complex natural products like iridoids metabolomicsworkbench.orgnih.gov.

Such studies provide a theoretical foundation for further functional gene validation and metabolic engineering efforts aimed at enhancing iridoid production in medicinal plants, ultimately contributing to improved quality and efficacy of plant-derived medicinal materials labsolu.ca.

Advanced Analytical and Structural Characterization of Iridotrial Glucoside

Spectroscopic Analysis

Spectroscopic analysis plays a pivotal role in the comprehensive characterization of iridotrial glucoside, offering a window into its molecular structure through the interaction of electromagnetic radiation with the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing 1H NMR, 13C NMR, and various two-dimensional (2D) NMR techniques, is indispensable for the detailed structural elucidation of iridoid glucosides like iridotrial glucoside. While specific experimental NMR data tables for iridotrial glucoside are not widely reported in readily accessible literature, the general application of these techniques provides critical information for such compounds.

1H NMR Spectroscopy: This technique is used to determine the number and types of hydrogen atoms, their chemical environments, and their connectivity through spin-spin coupling. Characteristic proton signals in iridoid glucosides typically include anomeric protons of the sugar moiety (often appearing as doublets around δ 4.5-5.5 ppm with coupling constants indicating the anomeric configuration), olefinic protons, and protons associated with the cyclopentanopyran ring system. capes.gov.brresearchgate.net

13C NMR Spectroscopy: 13C NMR provides information on the carbon skeleton, including the number of carbon atoms and their hybridization states (e.g., sp2, sp3). Chemical shifts are highly sensitive to the electronic environment of each carbon atom, allowing for the identification of carbonyl carbons (like the aldehyde group in iridotrial glucoside), olefinic carbons, oxygenated carbons, and methyl/methylene carbons. capes.gov.brresearchgate.net

2D NMR Techniques:

Correlation Spectroscopy (COSY): Reveals proton-proton correlations through bonds, aiding in the identification of directly coupled protons and establishing spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and carbon signals that are directly bonded, assigning specific protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Provides long-range proton-carbon correlations across two or three bonds, which is crucial for establishing connectivity between different parts of the molecule, including the aglycone and glucosyl moieties, and for confirming quaternary carbon assignments. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): Measures through-space correlations between protons, which is vital for determining the relative stereochemistry and conformation of the molecule. researchgate.net

These NMR techniques collectively allow for the assignment of every proton and carbon in the molecule, confirming the connectivity and stereochemistry of iridotrial glucoside.

Mass spectrometry (MS) techniques are fundamental for determining the molecular weight of iridotrial glucoside and providing insights into its fragmentation pathways, which are characteristic of its structural features.

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely employed for the analysis of polar and thermolabile compounds like iridotrial glucoside. ESI-MS typically produces protonated molecular ions ([M+H]+), deprotonated molecular ions ([M-H]-), or adduct ions (e.g., [M+Na]+). For iridotrial glucoside (C16H24O8), the expected ions are:

Table 1: Expected Molecular Ions of Iridotrial Glucoside by ESI-MS

| Ion Type | Calculated m/z | Reference |

| [M+H]+ | 345.1549 | |

| [M-H]- | 343.1393 | frontiersin.org |

| [M+Na]+ | 367.1368 | researchgate.net, psu.edu |

In the positive ion mode, [M+Na]+ adducts are frequently observed as base peaks for iridoid glucosides, often arising from alkali ions present in the glassware or during analysis. psu.edu In the negative ion mode, the deprotonated molecule [M-H]- is commonly detected. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS/MS) offers high resolution and accurate mass measurements, enabling precise determination of elemental compositions for both parent and fragment ions. This technique is invaluable for elucidating the fragmentation pathways of iridotrial glucoside. Typical fragmentation patterns observed for iridoid glucosides in MS/MS experiments include:

Loss of Glucose Moiety: A characteristic neutral loss of 162 Da (C6H10O5) corresponding to the cleavage of the glucosyl unit. researchgate.netnih.govresearchgate.net

Losses of Small Molecules: Subsequent losses of H2O (18 Da), CO2 (44 Da), CH3OH, and CH3COOH are commonly observed, providing further structural information about the aglycone. nih.govresearchgate.net

Ring Cleavages: Specific ring cleavages of the aglycone moiety can yield diagnostic fragment ions, which are crucial for confirming the basic structural skeleton of the iridoid. researchgate.net

These fragmentation patterns help in confirming the presence of the glucose unit and the specific structural features of the iridoid aglycone.

While DART Mass Spectrometry is a powerful technique for rapid, direct analysis with minimal sample preparation, specific research findings or detailed applications of DART-MS for iridotrial glucoside are not extensively documented in the current literature. Its potential utility lies in quick screening and direct structural confirmation without the need for extensive chromatographic separation.

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to detect chromophores within the iridotrial glucoside molecule. Iridoid glycosides generally exhibit a maximum UV absorption at approximately 240 nm. nih.gov The presence of a carbonyl group, such as the aldehyde group (CHO) in iridotrial glucoside, can contribute to UV absorption, with some glycosides showing absorption maxima around 229 nm and 279 nm, indicative of n-π* transitions. researchgate.net

Diode-Array Detection (DAD) is frequently coupled with High-Performance Liquid Chromatography (HPLC) to provide online UV-Vis spectra for eluting compounds. This allows for the assessment of peak purity and aids in the identification of compounds by comparing their UV spectra with known standards or characteristic absorption patterns. nih.gov

Table 2: General UV-Vis Absorption Characteristics of Iridoid Glucosides

| Characteristic | Wavelength (λmax) | Reference |

| Iridoid Glycosides (general) | ~240 nm | nih.gov |

| Carbonyl group (n-π* transition) | 229 nm, 279 nm | researchgate.net |

Mass Spectrometry (MS) Techniques

Chromatographic Detection Methods

Chromatographic methods are indispensable tools for the isolation, identification, and quantification of iridoid glucosides, including iridotrial glucoside. These techniques leverage differences in physicochemical properties of compounds to achieve separation within a matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of iridoid glucosides due to its high resolution, sensitivity, and versatility. While HPLC is broadly applied for the detection and quantification of various iridoid glycosides, specific detailed chromatographic parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength) directly optimized for iridotrial glucoside are not extensively detailed in the provided literature. However, iridotrial glucoside has been detected using HPLC coupled with electrospray ionization mass spectrometry (ESI/MS), indicating its amenability to this analytical approach. frontiersin.org

HPLC methods for other iridoid glucosides often employ reversed-phase C18 columns with mobile phases consisting of methanol (B129727) or acetonitrile (B52724) and water, frequently acidified with agents like acetic acid or formic acid, and detection commonly occurs via UV-Vis or evaporative light scattering detection (ELSD) nih.govpsu.eduresearchgate.netmagtechjournal.comnih.gov. The application of such methods to iridotrial glucoside would likely follow similar principles, adapting parameters for optimal separation and detection based on its specific chemical structure and properties.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, making it suitable for the rapid analysis of complex mixtures containing iridoid glucosides. Although specific UPLC parameters for iridotrial glucoside were not found in the provided search results, UPLC-PDA and UPLC-ESI-qTOF-MS/MS methods have been successfully employed for the quantitative analysis and identification of other iridoid glycosides, demonstrating the technique's capability for this class of compounds. nih.govmdpi.comresearchgate.netnih.govmdpi.com For instance, UPLC methods for iridoid glycosides have utilized C18 columns with gradient elution of mobile phases like 0.1% formic acid in water and acetonitrile, monitored at wavelengths around 237 nm. nih.gov The high efficiency of UPLC systems allows for shorter analysis times and reduced solvent consumption, which are significant advantages for routine analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile or semi-volatile compounds. For iridoid glucosides, which are typically non-volatile due to their glycosidic nature, derivatization (e.g., silylation) is often required to enhance their volatility before GC analysis. Iridotrial glucoside has been subjected to GC-Flame Ionization Detection (FID) analysis. In one study, iridotrial glucoside, along with iridodial (B1216469) glucoside, was synthesized and subsequently analyzed by GC-FID. The analysis was performed on a Varian 3900 gas chromatograph (Agilent Technologies) equipped with a flame ionization detector and a non-polar capillary column (DB-5, 30 m, 0.25 mm, 0.25 μm). The injector temperature was set at 250 °C, and a temperature program was employed, starting at 50 °C for 0.5 min, then increasing at 10 °C/min to 320 °C. core.ac.uk

Table 1: GC-FID Parameters for Iridotrial Glucoside Analysis

| Parameter | Value |

| Instrument | Varian 3900 gas chromatograph |

| Detector | Flame Ionization Detector (FID) |

| Column | DB-5 capillary column |

| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 μm film |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Temperature Program | 0.5 min at 50 °C, then 10 °C/min to 320 °C |

| Analyte | Iridotrial glucoside |

| Reference | core.ac.uk |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are qualitative and semi-quantitative techniques often used for rapid screening, identification, and preliminary separation of compounds in complex matrices. These methods are frequently employed for the analysis of various plant constituents, including iridoid glycosides. mdpi.commazums.ac.irresearchgate.netpnrjournal.commsjonline.orgub.edu HPTLC, in particular, offers improved resolution, sensitivity, and reproducibility due to smaller particle sizes in the stationary phase and automation of various steps. researchgate.netpnrjournal.comub.edu While TLC and HPTLC are recognized as valuable tools for the general analysis of iridoid glycosides, specific detailed applications or research findings pertaining solely to the detection or characterization of iridotrial glucoside using these methods were not identified in the provided search results. Nonetheless, their utility for initial screening and comparative analysis within the broader class of iridoids is well-established.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MECC)

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MECC) are electrokinetic separation techniques that offer high efficiency and low sample consumption. They are suitable for the separation of polar and charged molecules, including various iridoid glycosides. mazums.ac.irdokumen.pubscribd.comresearchgate.netnih.govnih.govnih.gov MECC, a mode of CE, uses micelles as a pseudostationary phase to separate neutral compounds based on their differential partitioning between the aqueous buffer and the micelles. Studies have successfully applied MECC for the quantitative estimation and separation of several iridoid glycosides, such as catalpol (B1668604) and aucubin (B1666126), in plant extracts. dokumen.pubresearchgate.netnih.govnih.govnih.gov Typical conditions might involve silica (B1680970) capillary columns, borate (B1201080) buffer solutions with sodium dodecyl sulfate (B86663) (SDS) as a surfactant, and UV-Vis detection. dokumen.pubnih.gov Despite the proven applicability of CE and MECC for other iridoid glycosides, specific research findings detailing the use of these methods for the direct detection or characterization of iridotrial glucoside were not found in the provided information.

Synthetic Biology and Metabolic Engineering of Iridotrial Glucoside Production

Heterologous Expression of Iridoid Biosynthetic Pathways

Heterologous expression, the process of introducing genes from one organism into another, is a cornerstone of modern biotechnology. It allows for the production of complex molecules like iridoids in more manageable hosts such as the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana. The biosynthesis of Iridotrial glucoside begins with the iridoid pathway, which converts the primary metabolite geranyl pyrophosphate (GPP) through a series of enzymatic steps into the core iridoid scaffold.

Key enzymes in the early iridoid pathway that lead to the formation of Iridotrial (the aglycone of Iridotrial glucoside) include geraniol (B1671447) synthase (GES), geraniol-8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8HGO), and iridoid synthase (ISY). Researchers have successfully reconstituted these pathways in heterologous hosts. For instance, the expression of these enzymes in S. cerevisiae has been engineered to produce iridoid intermediates like nepetalactol. While Iridotrial itself is often a transient intermediate that is quickly converted to 7-deoxyloganetic acid by iridoid oxidase (IO), its formation is a critical step. In some enzymatic assays, Iridotrial has been shown to be efficiently converted, indicating its role in the pathway.

The final step in the formation of Iridotrial glucoside is the glucosylation of the Iridotrial aglycone. This is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). Specific UGTs that act on iridoid aglycones have been identified, such as UGT85A24 from Gardenia jasminoides, which shows high specificity for iridoids. The co-expression of the core iridoid biosynthetic pathway with a suitable iridoid-specific UGT in a heterologous host presents a viable strategy for the direct production of Iridotrial glucoside.

| Enzyme | Abbreviation | Function in Iridoid Biosynthesis | Source Organism Example |

|---|---|---|---|

| Geraniol Synthase | GES | Converts Geranyl Pyrophosphate (GPP) to Geraniol | Catharanthus roseus |

| Geraniol-8-hydroxylase | G8H | Hydroxylates Geraniol to 8-hydroxygeraniol | Catharanthus roseus |

| 8-hydroxygeraniol oxidoreductase | 8HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial | Catharanthus roseus |

| Iridoid Synthase | ISY | Cyclizes 8-oxogeranial to form the iridoid scaffold (iridodials/nepetalactol) | Catharanthus roseus |

| Iridoid Oxidase | IO | Converts iridodial (B1216469)/iridotrial to 7-deoxyloganetic acid | Catharanthus roseus |

| UDP-glucose:iridoid glucosyltransferase | UGT | Transfers a glucose moiety to the iridoid aglycone (e.g., Iridotrial) | Gardenia jasminoides |

Genetic Manipulation for Enhanced Iridoid Glycoside Accumulation

To improve the yields of desired compounds, genetic manipulation of the host organism is often necessary. This can involve overexpressing key biosynthetic genes, silencing competing pathways, or modifying regulatory networks. In the context of Iridotrial glucoside, enhancing the metabolic flux towards its precursors is a primary goal.

In medicinal plants like Catharanthus roseus, a natural source of complex iridoid-derived alkaloids, genetic transformation techniques have been explored to increase the accumulation of these compounds. Overexpression of genes encoding enzymes like geraniol 10-hydroxylase (G10H), a related enzyme in iridoid biosynthesis, has been attempted in C. roseus cell cultures. Such strategies could be adapted to upregulate the specific enzymes responsible for Iridotrial production.

A powerful tool for targeted genetic modification is the CRISPR/Cas9 system. This technology allows for precise gene editing, including gene knockouts, insertions, and transcriptional regulation. In the context of Iridotrial glucoside production, CRISPR/Cas9 could be used to:

Knock out competing pathways: By deleting genes for enzymes that divert key precursors away from the iridoid pathway, the metabolic flux towards Iridotrial can be increased.

Upregulate pathway genes: CRISPR-based transcriptional activators can be used to enhance the expression of rate-limiting enzymes in the Iridotrial biosynthetic pathway.

Downregulate subsequent steps: To specifically accumulate Iridotrial or Iridotrial glucoside, one could use CRISPR interference (CRISPRi) to reduce the expression of the iridoid oxidase (IO) gene, which converts Iridotrial to 7-deoxyloganetic acid.

These genetic manipulation strategies, particularly when applied in well-characterized heterologous hosts like S. cerevisiae, offer a promising route to achieving high-titer production of Iridotrial glucoside.

Chemoenzymatic Synthesis and Biotransformation Approaches

Chemoenzymatic synthesis and biotransformation offer alternative or complementary strategies to purely biological production. These approaches combine chemical synthesis steps with biological transformations catalyzed by enzymes or whole cells. This can be particularly useful for producing compounds that are difficult to synthesize entirely through one method or for creating novel analogues.

For Iridotrial glucoside, a chemoenzymatic approach could involve the chemical synthesis of a precursor molecule, which is then converted into the final product using one or more enzymatic steps. For example, Iridotrial glucoside has been chemically synthesized from aucubin (B1666126), an iridoid glucoside readily available from plants like Aucuba japonica. This demonstrates the feasibility of using chemical methods to generate the core iridoid structure.

Biotransformation, the use of biological systems to perform chemical conversions, is another powerful tool. A whole-cell biotransformation platform using engineered S. cerevisiae can be developed to convert a supplied substrate into a desired product. For instance, a yeast strain engineered to express an iridoid-specific UDP-glucosyltransferase could be used to convert chemically synthesized or biologically produced Iridotrial into Iridotrial glucoside. The identification of UGTs with high specificity for iridoid aglycones is critical for the success of such an approach. These enzymes can catalyze the final glucosylation step with high regio- and stereoselectivity, which is often challenging to achieve through purely chemical means.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Heterologous Expression | Full biosynthetic pathway reconstructed in a microbial or plant host. | Potentially sustainable and scalable production from simple sugars. | Complex pathway engineering; low yields; metabolic burden on the host. |

| Genetic Manipulation | Use of tools like CRISPR/Cas9 to optimize metabolic flux in native or heterologous hosts. | Can significantly increase product titers by redirecting metabolism. | Requires deep knowledge of the metabolic network; off-target effects. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic conversion steps. | Can overcome limitations of purely synthetic or biological routes; allows for synthesis of analogues. | May require multi-step chemical synthesis; enzyme stability and cost. |

| Biotransformation | Use of whole cells or purified enzymes to convert a precursor to the final product. | High specificity and selectivity of enzymatic reactions; milder reaction conditions. | Substrate availability and cost; efficiency of substrate uptake by cells. |

Future Research Directions and Applications in Academic Research

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of iridoid glycosides, including iridotrial glucoside, involves complex metabolic pathways, with several enzymes and genes yet to be fully identified. juit.ac.in While a possible biosynthetic pathway for iridoids like catalpol (B1668604) has been described, stemming from a terpenoid origin via geraniol (B1671447) and intermediates such as epi-iridodial and epi-iridotrial, detailed investigations remain limited for many specific iridoid glucosides. wikipedia.org Similarly, aucubin (B1666126), another iridoid glycoside, is known to originate from geranyl pyrophosphate (GPP). wikipedia.org

A significant research gap exists in fully mapping the enzymatic steps and genetic components responsible for the complete biosynthesis of iridotrial glucoside. For instance, iridotrial itself can be produced from aucubin through specific chemical reactions, suggesting a potential link in their biosynthetic routes. universiteitleiden.nl The iridoid pathway is often considered a rate-limiting step in the biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), and a comprehensive understanding of this pathway is essential for metabolic engineering efforts aimed at improving compound production. juit.ac.inuniversiteitleiden.nl Future research will focus on identifying the precise enzymes involved in each conversion step leading to iridotrial glucoside, characterizing their functions, and understanding the regulatory mechanisms governing these processes. This will involve advanced genomic, transcriptomic, and proteomic approaches, coupled with targeted gene knockout or overexpression studies in model plant systems.

Discovery of Novel Iridotrial Glucoside Derivatives

The chemical scaffold of iridotrial glucoside offers a rich platform for the discovery and synthesis of novel derivatives. Iridoids, in general, are known for their structural diversity and the potential to form various conjugates. mdpi.commdpi.com Research has already led to the isolation of new iridoid glycosides from natural sources, demonstrating the ongoing potential for discovering structurally unique compounds. nih.govmdpi.com

Future academic research will explore both natural and synthetic approaches to identify new iridotrial glucoside derivatives. This includes:

Bio-prospecting: Continued exploration of diverse plant species, particularly those known to produce iridoids, for the isolation of naturally occurring novel derivatives with unique structural modifications.

Semi-synthesis and Total Synthesis: Chemical modification of the iridotrial glucoside backbone or de novo synthesis of related compounds. This could involve introducing different sugar moieties, altering the oxidation states, or incorporating other functional groups. For example, the potential for synthesizing halo analogs, homo- or heterodimers of iridoids has been suggested to potentially increase their bioactivity. mdpi.com Such synthetic efforts could lead to derivatives with enhanced stability, solubility, or specific binding affinities for biological targets.

Biocatalysis: Utilizing enzymes or engineered microbial systems to create novel derivatives through enzymatic transformations, offering a greener and more specific approach to chemical diversification.

Advanced Mechanistic Investigations of Biological Activities

While iridoids are recognized for a wide array of biological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and antitumor effects, the detailed molecular mechanisms underlying these actions for specific compounds like iridotrial glucoside often remain to be fully elucidated. mdpi.comresearchgate.netekb.egresearchgate.net

Future academic research will delve into the intricate mechanistic pathways of iridotrial glucoside's biological activities. This will involve:

Target Identification: Identifying the specific molecular targets (e.g., proteins, enzymes, receptors, nucleic acids) with which iridotrial glucoside or its metabolites interact. This could involve affinity chromatography, mass spectrometry-based proteomics, and computational docking studies.

Signaling Pathway Analysis: Investigating the downstream signaling cascades affected by iridotrial glucoside. For instance, some iridoids exert anti-inflammatory effects by enhancing antioxidant capacity and reducing endoplasmic reticulum stress. mdpi.com Studies have also indicated that the activity of iridoid glycosides can increase after hydrolysis, suggesting the importance of their aglycone forms or specific metabolic conversions in their mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of iridotrial glucoside derivatives with controlled structural variations to pinpoint the functional groups and structural motifs critical for specific biological activities. This will provide invaluable insights for rational drug design and optimization.

Cellular and In Vivo Models: Employing advanced cellular assays and relevant in vivo models to confirm and characterize the observed activities and mechanisms in more complex biological systems.

Development of High-Throughput Screening for Research Purposes

The efficient discovery and characterization of natural products and their derivatives necessitate the development of high-throughput screening (HTS) methodologies. For iridotrial glucoside, establishing robust HTS platforms will significantly accelerate academic research.

Current approaches in natural product research utilize HTS for identifying potent enzyme inhibitors nih.gov and commercially available iridoid compound libraries for high-throughput and high-content screening. chemfaces.com High-performance thin-layer chromatography (HPTLC) coupled with enzyme inhibition assays has also proven effective for effect-directed screening of iridoids. nih.gov

Future research will focus on:

Assay Development: Designing and validating specific biochemical and cell-based assays tailored to the known or hypothesized biological activities of iridotrial glucoside. This includes reporter gene assays, enzyme inhibition assays, and cell viability/proliferation assays.

Miniaturization and Automation: Adapting these assays for miniaturized formats (e.g., 96-well, 384-well, or 1536-well plates) and integrating robotic systems for automated liquid handling and data acquisition.

Library Screening: Utilizing HTS to screen large libraries of natural extracts, synthetic compounds, and novel iridotrial glucoside derivatives against identified targets or pathways. This will facilitate the rapid identification of active compounds and lead structures for further investigation.

Data Analysis and Informatics: Developing advanced computational tools and bioinformatics pipelines for efficient data analysis, hit prioritization, and structure-activity relationship modeling from large HTS datasets.

Biotechnological Production of Iridotrial Glucoside for Research

The availability of sufficient quantities of iridotrial glucoside for extensive academic research, particularly for detailed mechanistic studies and preclinical evaluations, can be a limiting factor due to its often low abundance in natural sources. Biotechnological approaches offer a sustainable and scalable solution for its production.

Considerable efforts are underway to understand and engineer the biosynthesis of iridoids and secoiridoids for biotechnological production. universiteitleiden.nluniversiteitleiden.nluniversiteitleiden.nl For example, the complete elucidation of biosynthetic pathways is crucial for the biotechnological production of valuable (seco)iridoids and related alkaloids. universiteitleiden.nluniversiteitleiden.nl Iridotrial glucoside itself has been synthesized from aucubin for research purposes, demonstrating the feasibility of such production. universiteitleiden.nl

Future research in this area will include:

Metabolic Engineering of Microorganisms: Engineering microbial hosts (e.g., Saccharomyces cerevisiae, Escherichia coli) with the complete biosynthetic pathway of iridotrial glucoside. This involves identifying and introducing the necessary plant genes into the microbial genome to enable de novo synthesis.

Plant Cell Culture and Hairy Root Cultures: Optimizing in vitro plant cell and hairy root cultures of iridotrial glucoside-producing plants for enhanced biomass and compound accumulation. This involves manipulating culture conditions, elicitors, and precursor feeding strategies.

Synthetic Biology Approaches: Reconstituting parts or the entire iridotrial glucoside biosynthetic pathway in heterologous plant hosts, such as Nicotiana benthamiana. This has shown promise for producing complex iridoids and their derivatives. universiteitleiden.nluniversiteitleiden.nl

Enzyme Bioreactors: Developing enzyme-based bioreactors for specific steps in the biosynthetic pathway, particularly for challenging chemical transformations, to produce intermediates or the final compound.

Process Optimization: Scaling up biotechnological production processes from laboratory to pilot scale, optimizing parameters such as media composition, temperature, pH, and aeration to maximize yield and purity for academic research applications.

Q & A

Basic: What analytical methods are recommended for identifying iridotrial glucoside in plant tissues, and how do they address structural complexity?

Answer: Iridotrial glucoside, an iridoid derivative, is typically identified via hyphenated techniques such as HPLC-MS or UPLC-QTOF-MS. These methods resolve structural complexity by combining chromatographic separation with high-resolution mass spectrometry to distinguish iridotrial glucoside from isomers (e.g., loganin or aucubin). For validation, tandem MS fragmentation patterns and comparison with reference standards (if available) are critical. Spatial localization in tissues can be achieved using AP-SMALDI mass spectrometry imaging, which maps distribution at specific developmental stages (e.g., stem base regions in wheat at 10–21 days post-inoculation) .

Basic: How can researchers quantify iridotrial glucoside in complex matrices like cereal crops, and what are common pitfalls?

Answer: Quantification requires matrix-specific optimization. Solid-phase extraction (SPE) with C18 columns is often used to purify samples before LC-MS/MS analysis. Internal standards (e.g., deuterated analogs) mitigate matrix effects. A major pitfall is interference from co-eluting metabolites, such as other iridoids or phenolic acids. Method validation should include spike-recovery tests and cross-checking against spectral libraries. Evidence from wheat-Fusarium interaction studies highlights the importance of temporal sampling, as iridotrial glucoside concentrations vary significantly between 10 and 21 days post-infection .

Advanced: What experimental designs are optimal for studying iridotrial glucoside’s role in plant-pathogen interactions, particularly against Fusarium graminearum?

Answer: Controlled infection trials with Fusarium-resistant and susceptible plant cultivars are essential. Use split-plot designs to account for environmental variability. Metabolomic profiling at multiple time points (e.g., 0, 7, 14, 21 days post-inoculation) paired with transcriptomic data can link iridotrial glucoside accumulation to defense gene activation. Histology-guided mass spectrometry imaging (as in wheat stem bases) provides spatial resolution, showing metabolite localization in epidermal or vascular tissues during infection . Challenges include distinguishing direct antifungal activity from indirect signaling roles.

Advanced: How does iridotrial glucoside biosynthesis differ across plant species, and what genetic tools can elucidate its pathway?

Answer: Biosynthetic pathways for iridoids are conserved in plants but may involve species-specific enzymes. Isotopic labeling (e.g., ¹³C-glucose tracing) coupled with NMR identifies precursor incorporation. For pathway elucidation, CRISPR-Cas9 knockouts of candidate genes (e.g., cytochrome P450s or glucosyltransferases) in model plants like Arabidopsis or Oryza sativa can pinpoint regulatory steps. Comparative genomics of iridoid-producing species (e.g., Cornus mas vs. cereals) may reveal evolutionary adaptations .

Advanced: What strategies resolve contradictions in reported bioactivities of iridotrial glucoside, such as antifungal vs. growth-promoting effects?

Answer: Contradictions often arise from context-dependent roles (e.g., concentration thresholds or pathogen strain specificity). Dose-response assays under standardized conditions (e.g., in vitro fungal growth assays vs. in planta metabolomics) clarify bioactivity. Meta-analysis of published datasets (e.g., cross-referencing [24] and [26] in ) identifies variables like plant age or environmental stressors. Mechanistic studies using labeled iridotrial glucoside can track its uptake and conversion by pathogens .

Advanced: What challenges exist in structural elucidation of iridotrial glucoside derivatives, and how can NMR overcome them?

Answer: Derivatives like acylated or glycosylated forms complicate structural analysis due to overlapping signals. Multi-dimensional NMR (e.g., HSQC, HMBC) resolves connectivity between aglycone and sugar moieties. For stereochemistry, NOESY or ROESY experiments are critical. High-field (>600 MHz) instruments improve resolution for low-abundance compounds. Challenges include isolating pure derivatives from complex extracts; prep-HPLC or centrifugal partition chromatography is often required .

Basic: What are best practices for spatial-temporal tracking of iridotrial glucoside in planta using mass spectrometry imaging?

Answer: AP-SMALDI-MSI is preferred for its high spatial resolution (~10 µm). Tissue sections should be flash-frozen to preserve metabolite integrity. Matrix selection (e.g., DHB for iridoids) and laser intensity must be optimized to avoid fragmentation. Data analysis tools like SCiLS Lab or METASPACE annotate peaks and correlate localization with histological features. Temporal tracking requires destructive sampling at multiple time points, necessitating large-scale experiments to account for biological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.